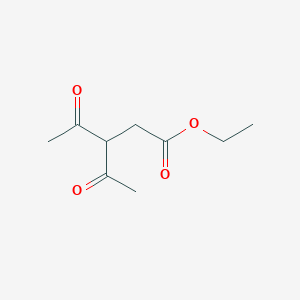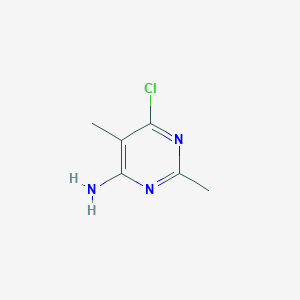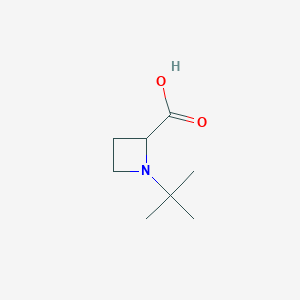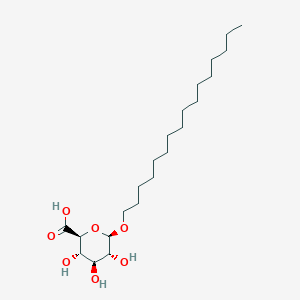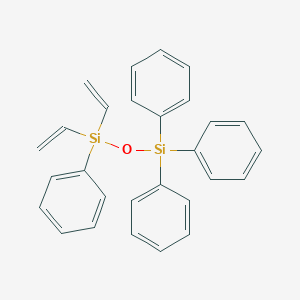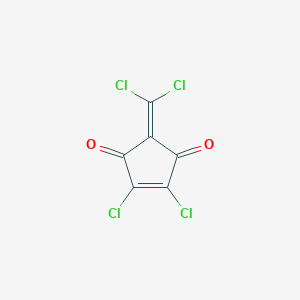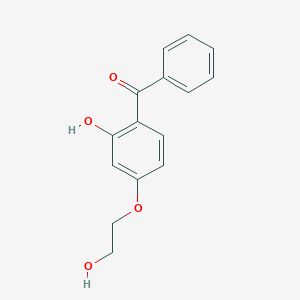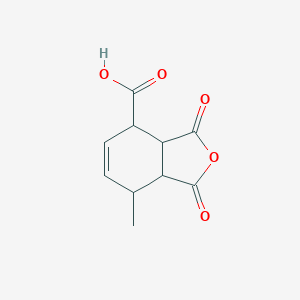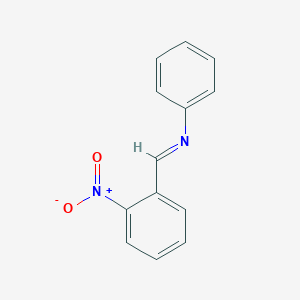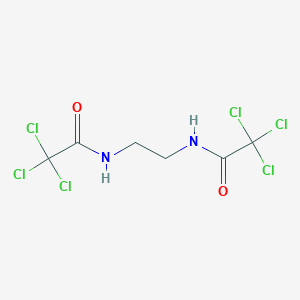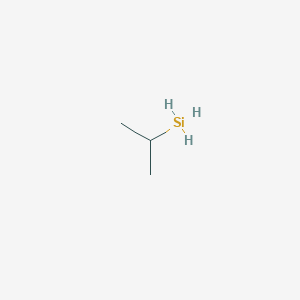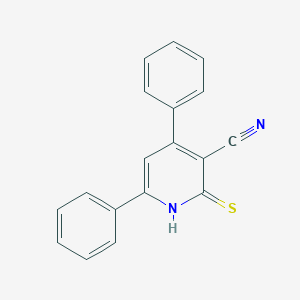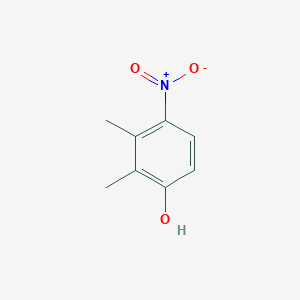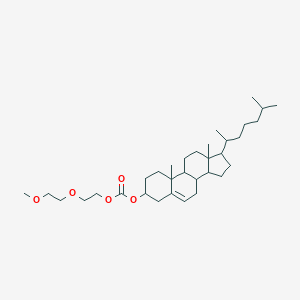
2-Methylthietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthietane is a sulfur-containing organic compound that is commonly found in natural gas and crude oil. It is also known as 2-methyltetrahydrothiophene and has a molecular formula of C5H10S. This compound is of great interest to scientists due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-methylthietane is not well understood. However, studies have shown that it interacts with various enzymes and proteins in the body, which may be responsible for its biological effects.
Biochemical and physiological effects:
Studies have shown that 2-methylthietane has various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as arthritis and cancer. It has also been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methylthietane in lab experiments is its availability. It is a relatively inexpensive compound that can be easily synthesized in the lab. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methylthietane. One area of interest is its potential use as a biomarker for various diseases. Another area of interest is its potential use as a starting material for the synthesis of new drugs and other compounds. Further studies are needed to fully understand the biological effects of 2-methylthietane and its potential applications in various fields.
Synthesemethoden
2-Methylthietane can be synthesized through the reaction of 2-methyl-1-butene with hydrogen sulfide gas in the presence of a catalyst such as zinc oxide. This reaction produces 2-methylthietane as the main product along with other minor products.
Wissenschaftliche Forschungsanwendungen
2-Methylthietane has been extensively studied for its potential applications in various fields. In the petroleum industry, it is used as a marker compound to identify the source of natural gas and crude oil. It is also used as a sulfur-containing reference compound in analytical chemistry.
Eigenschaften
CAS-Nummer |
17837-41-1 |
|---|---|
Produktname |
2-Methylthietane |
Molekularformel |
C4H8S |
Molekulargewicht |
88.17 g/mol |
IUPAC-Name |
2-methylthietane |
InChI |
InChI=1S/C4H8S/c1-4-2-3-5-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
DUTRXPYVMIFJQZ-UHFFFAOYSA-N |
SMILES |
CC1CCS1 |
Kanonische SMILES |
CC1CCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



